1-phenyl-1H-pyrazole-3-sulfonyl chloride
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Overview
Description
1-phenyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets due to their structural diversity .
Mode of Action
Pyrazole derivatives are known to undergo nucleophilic and electrophilic substitution reactions at various positions, which can lead to interactions with biological targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1-phenyl-1H-pyrazole-3-sulfonyl chloride typically involves the reaction of 1-phenyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
Starting Material: 1-phenyl-1H-pyrazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product is isolated by neutralizing the reaction mixture with a suitable base, followed by extraction and purification.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-phenyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-phenyl-1H-pyrazole-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to introduce sulfonyl chloride functional groups.
Biological Research: It serves as a tool for studying enzyme inhibition and protein modification, as the sulfonyl chloride group can react with nucleophilic residues in proteins.
Comparison with Similar Compounds
1-phenyl-1H-pyrazole-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with a methyl group at the 5-position, which may affect its reactivity and applications.
1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride: Contains a pyrrole ring instead of a pyrazole ring, leading to different chemical properties and reactivity.
1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position, which can influence its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Properties
IUPAC Name |
1-phenylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDLDMNAIBMCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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